molecular formula C6H16FNO5S2 B14633417 Diethyl(methanesulfonyl)methylammonium sulfurofluoridate CAS No. 55791-04-3

Diethyl(methanesulfonyl)methylammonium sulfurofluoridate

Cat. No.: B14633417
CAS No.: 55791-04-3
M. Wt: 265.3 g/mol
InChI Key: VERIHBXWNIYGAA-UHFFFAOYSA-M
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Description

Diethyl(methanesulfonyl)methylammonium sulfurofluoridate is a chemical compound known for its unique structure and properties It is characterized by the presence of diethyl groups, a methanesulfonyl group, a methylammonium group, and a sulfurofluoridate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(methanesulfonyl)methylammonium sulfurofluoridate typically involves the reaction of diethylamine with methanesulfonyl chloride to form diethyl(methanesulfonyl)methylamine. This intermediate is then reacted with sulfur tetrafluoride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Diethyl(methanesulfonyl)methylammonium sulfurofluoridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Diethyl(methanesulfonyl)methylammonium sulfurofluoridate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Diethyl(methanesulfonyl)methylammonium sulfurofluoridate involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The compound’s ability to undergo nucleophilic substitution also allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

    Methanesulfonyl chloride: Similar in structure but lacks the diethyl and ammonium groups.

    Diethylamine: Contains the diethyl groups but lacks the sulfonyl and sulfurofluoridate groups.

    Sulfur tetrafluoride: Contains the sulfur and fluorine atoms but lacks the organic groups.

Uniqueness: Diethyl(methanesulfonyl)methylammonium sulfurofluoridate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonyl and ammonium groups allows for versatile interactions with various chemical and biological targets, making it a valuable compound in research and industry.

Properties

CAS No.

55791-04-3

Molecular Formula

C6H16FNO5S2

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C6H16NO2S.FHO3S/c1-5-7(3,6-2)10(4,8)9;1-5(2,3)4/h5-6H2,1-4H3;(H,2,3,4)/q+1;/p-1

InChI Key

VERIHBXWNIYGAA-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)S(=O)(=O)C.[O-]S(=O)(=O)F

Origin of Product

United States

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